rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans

Description

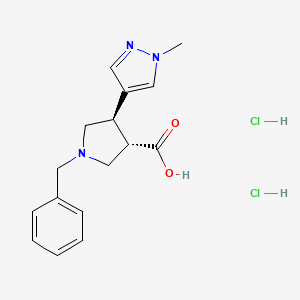

The compound rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (CAS: 2044705-72-6) is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a 1-methylpyrazole substituent at the 4-position of the pyrrolidine ring . Its molecular formula is C₁₆H₂₁Cl₂N₃O₂, with a molecular weight of 358.26 g/mol. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. The trans stereochemistry (3R,4S) is critical for its spatial orientation, which may influence interactions with biological targets .

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2.2ClH/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12;;/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21);2*1H/t14-,15+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYUUMGNUMYBRD-FZMMWMHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and pyrazolyl groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The benzyl and pyrazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the field of pharmacology, where it is studied for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects. The presence of the pyrazole ring suggests potential interaction with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Neurological Effects : The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to applications in treating neurological disorders such as depression or anxiety.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on certain cancer cell lines. Further research is necessary to explore its mechanism of action and efficacy in cancer therapy.

Synthesis and Derivatives

The synthesis of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. The ability to modify the benzyl or pyrazole moieties may lead to derivatives with enhanced biological activity.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives significantly inhibited pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory agents.

- Neuropharmacological Research : In research presented at the International Conference on Neuropharmacology, compounds structurally related to rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine showed promise in modulating serotonin receptors, indicating potential for treating mood disorders.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Substituent Effects on Pyrazole/Heterocycle

- 1-Methyl vs. 1,3-Dimethylpyrazole: The target compound’s pyrazole has a single methyl group at the 1-position, while the analog (CAS 2059909-42-9) adds a methyl group at the 3-position.

- Heterocycle Replacement : Substituting pyrazole with 1,3-benzodioxole (as in ) introduces an oxygen-rich aromatic system, altering electronic properties and hydrogen-bonding capacity. The benzodioxol analog’s larger size (MW 466.4) may reduce bioavailability compared to the target compound (MW 358.26).

Stereochemical Variations

The rac-(3S,4R) diastereomer (CAS 2059909-42-9) differs from the target compound’s (3R,4S) configuration. Stereochemical inversion can drastically alter binding affinity in chiral environments (e.g., enzyme active sites).

Salt Form and Solubility

The dihydrochloride salt in the target compound improves aqueous solubility compared to free-base forms. Analogous compounds (e.g., imidazole derivative in ) use similar salt strategies for pharmaceutical optimization.

Biological Activity

The compound rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (CAS Number: 2044705-72-6) is a novel chemical entity with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 358.3 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a pyrazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ |

| Molecular Weight | 358.3 g/mol |

| CAS Number | 2044705-72-6 |

| Chemical Structure | Chemical Structure |

Recent studies suggest that rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride acts primarily as an antagonist of NMDA (N-methyl-D-aspartate) receptors. NMDA receptors are critical for synaptic plasticity and memory function. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole and pyrrolidine rings can significantly influence the binding affinity and selectivity towards different NMDA receptor subtypes.

Pharmacological Effects

- NMDA Receptor Antagonism : The compound exhibits high potency as an NMDA receptor antagonist, with IC50 values reported as low as 200 nM for specific receptor subtypes, indicating its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Neuroprotective Properties : In vitro studies have demonstrated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate release, suggesting its role in neuroprotection .

- Anticancer Activity : Preliminary investigations have shown that rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride may enhance the efficacy of existing chemotherapeutic agents like sorafenib in cancer treatment .

Study 1: Neuroprotective Effects

A study conducted on cultured neurons exposed to high concentrations of glutamate showed that treatment with rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride significantly reduced cell death compared to untreated controls. The compound's ability to inhibit NMDA receptor-mediated calcium influx was highlighted as a key mechanism.

Study 2: Anticancer Synergy

In another study examining the compound's effect on cancer cell lines, it was found that when combined with sorafenib, there was a notable decrease in cell viability compared to either agent used alone. This suggests a synergistic effect that warrants further investigation into its potential use in combination therapies for cancer.

Q & A

Q. What are the key structural features of this compound that contribute to its pharmacological relevance?

The compound’s pyrrolidine ring, benzyl substituent, and 1-methylpyrazole moiety are critical for its bioactivity. The pyrrolidine scaffold provides rigidity and chiral centers, while the pyrazole group enables hydrogen bonding and π-π stacking with biological targets. The dihydrochloride salt enhances aqueous solubility, a key factor in bioavailability studies .

Q. What are the standard protocols for synthesizing this compound with high purity?

Synthesis involves multi-step organic reactions, including:

- Coupling reactions to assemble the pyrrolidine-pyrazole core.

- Benzylation under controlled pH and temperature to avoid racemization.

- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the diastereomerically pure product . Critical parameters include inert atmosphere (N₂/Ar) for moisture-sensitive steps and low-temperature quenching to prevent byproduct formation.

Q. Which spectroscopic and crystallographic methods are used for structural elucidation?

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments and confirms stereochemistry.

- X-ray crystallography : Resolves absolute configuration (3R,4S) and bond geometries. SHELX programs are commonly employed for refinement .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₇H₂₃Cl₂N₃O₂, 372.29 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ion strength) or enantiomeric impurities. Recommended approaches:

- Dose-response curves : Validate activity thresholds using standardized assays (e.g., enzyme inhibition IC₅₀).

- Chiral HPLC : Confirm enantiopurity (>98% ee) to rule out off-target effects from stereoisomers .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ/kd) to biological targets for mechanistic clarity .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IA) for preparative-scale separation.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective benzylation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .

Q. How can computational modeling enhance reaction design for derivatization?

- Quantum chemical calculations (DFT): Predict regioselectivity in pyrazole functionalization (e.g., electrophilic substitution at C-4).

- Molecular docking : Map interactions between the compound and target proteins (e.g., kinases) to prioritize derivatives for SAR studies .

- Machine learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst) for new transformations .

Q. What experimental controls are critical when analyzing diastereomer formation during synthesis?

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and detect intermediate diastereomers.

- Kinetic profiling : Compare activation energies (ΔG‡) for competing pathways under varying temperatures.

- Additive screening : Chiral auxiliaries (e.g., Evans oxazolidinones) can suppress undesired diastereomer formation .

Methodological Considerations

Q. How should researchers assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions.

- LC-MS analysis : Monitor degradation products (e.g., hydrolyzed pyrrolidine ring or demethylated pyrazole) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage recommendations .

Q. What derivatization strategies are effective for probing structure-activity relationships (SAR)?

- Pyrazole modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Pyrrolidine substitution : Replace benzyl with heteroaromatic groups (e.g., indole) to modulate lipophilicity.

- Carboxylic acid bioisosteres : Substitute -COOH with tetrazole or sulfonamide to improve membrane permeability .

Data Interpretation and Validation

Q. How can conflicting crystallographic data (e.g., bond angles) from different studies be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.